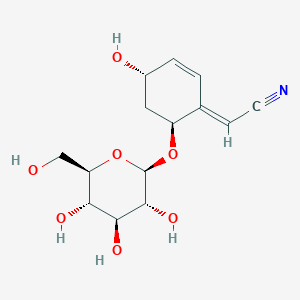
Vidofludimus ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vidofludimus ethyl ester is a novel chemical compound known for its immunomodulatory properties. It is a potent and selective inhibitor of the human mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidines. This compound has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vidofludimus ethyl ester can be synthesized through esterification reactions involving the corresponding carboxylic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction scheme is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid (Vidofludimus) reacts with ethanol to form this compound and water.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Vidofludimus ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its carboxylic acid and alcohol components under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often involve reagents like Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Vidofludimus ethyl ester has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular metabolism and enzyme inhibition.
Medicine: Demonstrated efficacy in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease by inhibiting DHODH and reducing the production of pro-inflammatory cytokines
Mecanismo De Acción
Vidofludimus ethyl ester exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. By blocking this enzyme, the compound reduces the proliferation of activated T- and B-cells, thereby modulating the immune response . Additionally, it inhibits the expression of pro-inflammatory cytokines such as interleukin-17 (IL-17) and interferon-gamma (IFN-γ), further contributing to its immunosuppressive effects .
Comparación Con Compuestos Similares
Vidofludimus ethyl ester is chemically distinct from other DHODH inhibitors such as leflunomide and teriflunomide. While all three compounds share a similar mechanism of action, this compound has a unique chemical structure that contributes to its distinct safety and efficacy profile . Similar compounds include:
Leflunomide: Another DHODH inhibitor used in the treatment of rheumatoid arthritis.
Teriflunomide: A DHODH inhibitor used in the treatment of multiple sclerosis.
This compound stands out due to its favorable safety profile and potential for use in a broader range of autoimmune diseases .
Propiedades
Fórmula molecular |
C21H20FNO4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
methyl 2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C21H20FNO4/c1-26-15-6-3-5-13(11-15)14-9-10-19(18(22)12-14)23-20(24)16-7-4-8-17(16)21(25)27-2/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,23,24) |
Clave InChI |
LAWDZLPLHRRPSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)
![ethyl 2-[(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B14088107.png)
![3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088114.png)
![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)

![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)
![5,7-dihydroxy-3-(4-methoxyphenyl)-6,8-bis[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B14088134.png)
![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)
![6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one](/img/structure/B14088154.png)
![[8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14088155.png)
![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B14088169.png)
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
